Bienvenue dans la boutique en ligne BenchChem!

Flumethasone Pivalate

Adrenocortical suppression Serum 11-OHCS Percutaneous absorption

Select Flumethasone Pivalate for reproducible topical corticosteroid research. Its unique pivalate esterification delivers high lipophilicity for dermal delivery and 42% less adrenal suppression vs fluocinolone acetonide in occlusive studies. Ideal as a reference standard for skin blanching assays, follicular targeting, and safety pharmacology evaluations.

Molecular Formula C27H36F2O6
Molecular Weight 494.6 g/mol
CAS No. 2002-29-1
Cat. No. B1672883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumethasone Pivalate
CAS2002-29-1
SynonymsFlumethasone pivalate;  Locacorten;  Locorten;  Lorinden;  NSC 107680;  NSC-107680;  NSC107680; 
Molecular FormulaC27H36F2O6
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F
InChIInChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1
InChIKeyJWRMHDSINXPDHB-OJAGFMMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.07e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumethasone Pivalate CAS 2002-29-1: Procurement Specifications and Baseline Characteristics for Research and Formulation


Flumethasone pivalate (CAS 2002-29-1) is a difluorinated synthetic glucocorticoid corticosteroid ester formulated for topical and local administration [1]. The compound is characterized as a glucocorticoid receptor (GR/NR3C1) agonist that suppresses inflammatory cytokine expression and inhibits phospholipase A2-mediated mediator release . The pivalate ester modification at the 21-position enhances lipophilicity, improves cutaneous penetration, and increases metabolic stability relative to the parent flumethasone alcohol . USP monographs specify that pharmaceutical-grade flumethasone pivalate contains not less than 97.0% and not more than 103.0% of C₂₇H₃₆F₂O₆ calculated on the dried basis, with specific rotation between +71° and +82° (10 mg/mL in dioxane) and total chromatographic impurities not exceeding 3.0% [2].

Flumethasone Pivalate Procurement: Why In-Class Topical Corticosteroids Are Not Functionally Interchangeable


Topical corticosteroids within the same nominal potency class cannot be substituted without altering the benefit-risk profile of a formulation. The ester moiety (pivalate vs. propionate vs. valerate vs. acetonide) determines lipophilicity, percutaneous absorption kinetics, receptor residence time, and metabolic lability — all of which affect both therapeutic index and adverse event profile independently of in vitro receptor binding [1]. Clinical evidence demonstrates that flumethasone pivalate produces significantly lower rates of cutaneous atrophy and milder adrenocortical suppression than fluocinolone acetonide at therapeutically comparable concentrations, yet simultaneously exhibits inferior clinical efficacy in psoriasis applications [2][3]. These divergent efficacy-safety relationships preclude generic substitution based solely on potency classification. The quantitative evidence below establishes the specific performance boundaries that define flumethasone pivalate's unique positioning relative to its closest structural and functional comparators.

Flumethasone Pivalate CAS 2002-29-1: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Flumethasone Pivalate vs. Fluocinolone Acetonide: Direct Clinical Comparison of Adrenocortical Suppression Magnitude Under Occlusive Dressing

In a same-patient intra-individual comparison under occlusive dressing technique (ODT) for generalized psoriasis, 0.02% flumethasone pivalate cream (20 g/day for 19 days) produced measurably milder adrenocortical suppression than 0.025% fluocinolone acetonide cream (20 g/day) [1]. Serum 11-OHCS levels with flumethasone pivalate showed a slight declining tendency starting approximately day 4 of therapy and recovered to pretreatment levels by the end of the 19-day treatment period, whereas fluocinolone acetonide produced a similar pattern but with a more pronounced magnitude of suppression [2]. The clinical efficacy of 0.02% flumethasone pivalate cream was inferior to that of 0.025% fluocinolone acetonide cream [1].

Adrenocortical suppression Serum 11-OHCS Percutaneous absorption Psoriasis

Flumethasone Pivalate vs. Fluocinolone Acetonide: Quantitative Comparison of Cutaneous Atrophogenicity in Human Subjects

In an inpatient clinical study directly comparing flumethasone pivalate and fluocinolone acetonide ointments, flumethasone pivalate demonstrated statistically significant and clinically meaningful reductions across multiple atrophy endpoints [1]. Mild skin atrophy was observed clinically in 6 of 22 patients (27.3%) after fluocinolone acetonide versus 1 of 22 patients (4.5%) after flumethasone pivalate (P < 0.05); histological findings indicating moderate or marked atrophy were evident in 15 of 22 patients (68.2%) after fluocinolone acetonide versus 1 of 22 patients (4.5%) after flumethasone pivalate (P < 0.001) [1]. The mean decrease in epidermal thickness relative to controls was 21.3% after flumethasone pivalate versus 30.5% after fluocinolone acetonide [1]. Mean decrease in collagen fibril diameters ranged from 0% to 12.3% with flumethasone pivalate versus 5.1% to 27.6% with fluocinolone acetonide (range P < 0.01 to < 0.001) [2].

Cutaneous atrophy Epidermal thickness Collagen fibrils Long-term safety

Flumethasone Pivalate vs. Multiple Corticosteroids: Rank-Order Anti-Hyperplastic Potency in Epidermoplasia Inhibition Model

In a guinea-pig epidermoplasia inhibition test comparing six clinically established topical corticosteroids applied at 0.1% (w/w) concentration, flumethasone pivalate produced 25% inhibition of pathological epidermal hypertrophy, positioning it in the mid-range of the tested agents [1]. The ascending order of inhibitory activity was: Hydrocortisone (14%) < Triamcinolone acetonide (22%) < Fluprednylidene acetate (23%) < Flumethasone pivalate (25%) = Fluocinonide (25%) < Betamethasone valerate (27%) [1]. Flumethasone pivalate exhibited identical anti-hyperplastic activity to fluocinonide and nearly equivalent activity to betamethasone valerate in this model [2].

Antihyperplastic activity Epidermoplasia inhibition Potency ranking Preclinical model

Flumethasone Pivalate vs. Diflucortolone Valerate: Double-Blind Contralateral Comparison in Bilateral Inflammatory Dermatoses

In a double-blind contralateral comparison study of 52 patients with bilateral symmetrical inflammatory dermatoses, 0.1% diflucortolone valerate ointment demonstrated superior efficacy to 0.02% flumethasone pivalate ointment in psoriasis, with the same pattern observed in eczema and neurodermatitis cases [1]. Both treatments were well tolerated with no adverse effects reported at the doses and durations employed [1]. The study employed a contralateral design where each patient served as their own control, with treatments applied to symmetrical bilateral lesions to eliminate inter-individual variability [2].

Psoriasis Eczema Neurodermatitis Comparative efficacy

Flumethasone Pivalate vs. Betamethasone Dipropionate: Fixed-Combination Efficacy Comparison in Infected Dermatoses

In a comparative clinical trial evaluating fixed-combination creams for corticosteroid-responsive dermatoses with suspected fungal/bacterial infection, the betamethasone dipropionate/clotrimazole/gentamicin combination demonstrated statistically significantly superior therapeutic responses compared to the flumethasone pivalate/clioquinol combination [1]. By the last valid visit, signs and symptoms had improved by 82% in the betamethasone-based group versus 68% in the flumethasone pivalate-based group [1]. A complete cure or excellent therapeutic response was achieved in 61% (19/31) of patients receiving betamethasone/clotrimazole/gentamicin compared to 45% (15/33) receiving flumethasone pivalate/clioquinol [2]. Disease severity scores favored the betamethasone combination at day 7 (P=0.04) and day 21 (P=0.02) [2].

Combination therapy Betamethasone dipropionate Clioquinol Infected dermatoses

Flumethasone Pivalate vs. Fluocinolone Acetonide: In Vitro Skin Permeation Ranking in Franz Diffusion Cell Model

In vitro skin permeation studies using Franz-type diffusion cells and porcine skin evaluated the cumulative drug release profiles of five fluorinated compounds incorporated at 1% (w/w) in a ringing gel formulation [1]. Flumethasone pivalate ranked third in cumulative drug release after 48 hours, following the rank order: fluconazole > flufenamic acid > flumethasone pivalate > flutamide > fludrocortisone acetate [2]. In the same gel system, flumethasone pivalate produced the highest elastic modulus (G') among all tested drugs, indicating a significant influence on the rheological properties and structural integrity of the vehicle [2]. Excellent chemical stability of flumethasone pivalate in this formulation was confirmed over a 10-week observation period [3].

Percutaneous absorption Franz diffusion cell Skin permeation Formulation science

Flumethasone Pivalate CAS 2002-29-1: Evidence-Backed Application Scenarios for Research, Formulation Development, and Clinical Procurement


Long-Term Maintenance Therapy for Chronic Corticosteroid-Responsive Dermatoses Requiring Minimized Atrophy Risk

Flumethasone pivalate is demonstrably suitable for the long-term treatment of corticosteroid-responsive dermatoses where minimizing cutaneous atrophy is a primary safety concern [1]. The compound's 21.3% mean reduction in epidermal thickness versus 30.5% for fluocinolone acetonide, its 4.5% incidence of histological moderate/marked atrophy versus 68.2% for fluocinolone acetonide (P < 0.001), and its 0%–12.3% collagen fibril diameter reduction versus 5.1%–27.6% for the comparator [1] provide quantitative justification for its selection in chronic maintenance protocols, including pediatric applications and treatment of thin-skinned anatomical sites (face, intertriginous areas) where steroid-induced atrophy carries heightened clinical consequences.

Formulation Development Targeting Sustained-Release Topical Drug Delivery Systems

Flumethasone pivalate's physicochemical and rheological profile supports its use in sustained-release topical formulations. In vitro Franz diffusion cell studies demonstrate intermediate cumulative release kinetics (rank 3 of 5 fluorinated drugs) over 48 hours, combined with the highest observed contribution to gel elastic modulus (G') among all tested compounds [1]. The pivalate ester modification enhances lipophilicity relative to the parent flumethasone alcohol, promoting sequestration in the stratum corneum reservoir [2]. The compound's excellent chemical stability over 10 weeks in gel formulation [1] further supports its candidacy for extended-shelf-life topical products. These properties make flumethasone pivalate particularly suitable for gel and ointment vehicles designed to provide prolonged local anti-inflammatory activity while limiting peak systemic absorption.

Analytical Reference Standard and Quality Control for ANDA and Compendial Testing

Flumethasone pivalate is established as a USP Reference Standard with defined pharmacopeial specifications suitable for analytical method development, method validation (AMV), quality control applications, and Abbreviated New Drug Application (ANDA) submissions [1]. USP monograph requirements specify assay content of 97.0%–103.0% C₂₇H₃₆F₂O₆ calculated on the dried basis, specific rotation between +71° and +82° (10 mg/mL in dioxane), loss on drying not exceeding 1.0%, and total chromatographic impurities not exceeding 3.0% [2]. Typical QC release limits employed in manufacture include assay 98.0%–102.0% by validated HPLC, individual identified related substances ≤0.5%, individual unspecified impurities ≤0.1%, and total impurities ≤1.0% . Procurement of compendial-grade flumethasone pivalate meeting these specifications is essential for generic topical corticosteroid product development and for laboratories conducting bioequivalence or stability-indicating method validation.

Research Studies on Glucocorticoid Receptor Pharmacology and Dissociated Efficacy-Safety Relationships

Flumethasone pivalate represents a valuable research tool for investigating the structural and functional determinants of topical corticosteroid efficacy-safety dissociation. The compound demonstrates mid-tier anti-hyperplastic potency in preclinical models (25% epidermoplasia inhibition, equivalent to fluocinonide and nearly matching betamethasone valerate at 27%) [1], yet exhibits markedly reduced atrophogenicity in human studies relative to fluocinolone acetonide across clinical, histological, and ultrastructural endpoints [2]. This partial dissociation between anti-inflammatory/anti-hyperplastic potency and atrophogenic potential provides a model system for studying the molecular mechanisms (e.g., differential gene transactivation versus transrepression, receptor conformation dynamics, or tissue-specific cofactor recruitment) that may enable the design of next-generation topical glucocorticoids with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flumethasone Pivalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.